molecular formula C8H19O3PS2 B165995 Demeton-O CAS No. 298-03-3

Demeton-O

Cat. No.: B165995
CAS No.: 298-03-3
M. Wt: 258.3 g/mol
InChI Key: DGLIBALSRMUQDD-UHFFFAOYSA-N
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Description

Demeton-O is an organophosphate insecticide known for its effectiveness in controlling a variety of pests. It is a systemic insecticide, meaning it is absorbed by plants and distributed throughout their tissues, making it effective against insects that feed on the plant. The chemical formula for this compound is C8H19O3PS2, and it has a molecular weight of 258.34 g/mol .

Mechanism of Action

Target of Action

Demeton-O primarily targets acetylcholinesterase , an enzyme crucial for nerve function in insects, animals, and humans . By inhibiting acetylcholinesterase, the degradation of neurotransmitters such as acetylcholine is prevented, which can lead to symptoms like twitching or more severe convulsions .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous stimulation of the muscles, glands, and central nervous system. The overstimulation of these systems results in the typical symptoms of organophosphate poisoning .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synaptic cleft, causing overstimulation of nicotinic and muscarinic receptors. This overstimulation can disrupt a variety of physiological processes, leading to symptoms ranging from muscle twitching and weakness to respiratory depression .

Pharmacokinetics

This compound is highly soluble in water and is highly volatile . After absorption, it is metabolized primarily by oxidation of the thioether group into a sulfoxide or a sulphone . There is an additional pathway in this compound metabolism in which the P=S group is oxidized to a P=O group, which is then oxidized again into a sulfoxide and sulfone . The compound is excreted primarily in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of acetylcholinesterase. This results in an overstimulation of the nervous system, leading to a range of symptoms including muscle twitching, weakness, and respiratory depression . In severe cases, it can lead to peripheral respiratory arrest, suffocation, and heart failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high water solubility and volatility can affect its distribution in the environment . Furthermore, light intensity can affect the translocation of this compound in plants . It’s also worth noting that this compound is highly toxic to a variety of organisms, including mammals, birds, and aquatic invertebrates , indicating that its use can have significant environmental impacts.

Biochemical Analysis

Biochemical Properties

Demeton-O plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The principal pathway of metabolism for this compound involves the oxidation of the mercapto sulfur of the ethyl mercapto ethyl moiety to the sulfoxide and sulfone .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cholinesterase activity . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to cholinesterase, inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is metabolized and degraded to a number of derivatives . Studies have observed long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can cause toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors during its metabolism. The oxidation of the mercapto sulfur of the ethyl mercapto ethyl moiety to the sulfoxide and sulfone is a key metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Demeton-O is synthesized through the reaction of diethyl phosphorochloridothioate with 2-ethylthioethanol. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the phosphorothioate ester. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Demeton-O undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Demeton-O has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Demeton-O is unique in its balance of effectiveness and toxicity. While it is highly effective against a wide range of pests, it also poses significant risks to non-target organisms, including humans. This has led to its restricted use and the development of safer alternatives .

Properties

IUPAC Name

diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O3PS2/c1-4-9-12(13,10-5-2)11-7-8-14-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLIBALSRMUQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041839
Record name Demeton-O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298-03-3
Record name Demeton-O
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demeton-O [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demeton-O
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8928
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Record name Demeton-O
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Demeton-O
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEMETON-O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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